molecular formula C18H17ClN2O4S B2479711 ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 297763-78-1

ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer: B2479711
CAS-Nummer: 297763-78-1
Molekulargewicht: 392.85
InChI-Schlüssel: BADSTORRMJHCDD-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system. Key structural elements include:

  • A 4-chlorophenyl carbonyl amino substituent at position 2, introducing steric bulk and electron-withdrawing effects.
  • An ethyl ester at position 3, influencing solubility and reactivity.

Structural analysis tools like SHELX and ORTEP have been critical in resolving its crystallographic features .

Eigenschaften

IUPAC Name

ethyl (7Z)-2-[(4-chlorobenzoyl)amino]-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-2-25-18(23)14-12-4-3-5-13(21-24)15(12)26-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9,24H,2-5H2,1H3,(H,20,22)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSTORRMJHCDD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity . In vitro evaluations demonstrate that it induces apoptosis in cancer cell lines, particularly in breast cancer MCF-7 cells. The following table summarizes the findings related to its cytotoxic effects:

CompoundIC50 (μM)Mechanism of ActionCell Line
Ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate23.2Induction of apoptosis and necrosisMCF-7
ControlN/AN/AN/A
  • Apoptosis Induction : The compound significantly reduces cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
  • Cell Cycle Arrest : The compound causes G2/M-phase and S-phase cell cycle arrest, indicating its potential to interfere with cell proliferation.
  • Autophagy Modulation : Interestingly, while it inhibits autophagic cell death, it does not significantly induce autophagy, suggesting a selective mechanism that favors apoptosis over autophagy.

Study 1: Evaluation in MCF-7 Cells

A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. The results indicated:

  • Significant reduction in cell viability (26.86%).
  • Increased populations of early apoptotic cells (AV+/PI−) and late apoptotic cells (AV+/PI+).
  • Enhanced necrotic cell death compared to untreated controls.

Study 2: Comparative Analysis with Other Compounds

In comparative studies with other known antitumor agents, the compound exhibited a competitive IC50 value relative to established chemotherapeutics, showcasing its potential as a viable candidate for further development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three compounds with structural similarities were identified (Table 1):

Table 1: Structural Comparison of Target Compound with Analogues

Feature Target Compound Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Core Structure Benzothiophene + tetrahydro ring Thiazolo[3,2-a]pyrimidine Benzothiophene + tetrahydro ring
Position 2 Substituent 4-Chlorophenyl carbonyl amino (Z)-Methoxycarbonyl methylene 4-Methoxy-4-oxobutanoyl amino
Position 7/Equivalent (7Z)-Hydroxyimino Methyl group at position 7 N/A (no equivalent substituent)
Ester Group Ethyl ester at position 3 Ethyl ester at position 6 Ethyl ester at position 3
Functional Implications

Hydrogen Bonding and Crystal Packing: The hydroxyimino group in the target compound enables strong hydrogen bonds (N–H···O and O–H···N), likely leading to dense crystal packing compared to the methoxy-substituted analogue , which lacks such polar groups . The thiazolopyrimidine analogue lacks hydrogen-bond donors, reducing its ability to form stable supramolecular networks.

The thiazolopyrimidine core in introduces conjugation across the heterocycle, altering UV-Vis absorption properties relative to benzothiophene derivatives.

Steric and Solubility Profiles: The methyl group in the thiazolopyrimidine analogue increases hydrophobicity, reducing aqueous solubility compared to the hydroxyimino-containing target compound. The ethyl ester in all three compounds contributes to moderate lipid solubility, favoring organic-phase reactions.

Reactivity Trends
  • Nucleophilic Substitution : The target compound’s 4-chlorophenyl carbonyl group is more reactive toward amines or thiols than the methoxy-substituted analogue , as demonstrated in analogous benzothiophene systems .
  • Tautomerism: The (7Z)-hydroxyimino group may undergo keto-enol tautomerism, a feature absent in the compared compounds, enabling pH-dependent behavior in catalysis or drug delivery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.